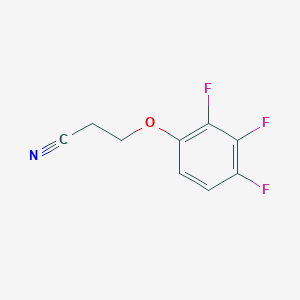

3-(2,3,4-Trifluoro-phenoxy)propanenitrile

Beschreibung

3-(2,3,4-Trifluoro-phenoxy)propanenitrile is a nitrile derivative featuring a trifluorinated phenoxy group attached to a three-carbon chain. This compound is characterized by its electron-withdrawing fluorine substituents, which influence its physicochemical properties, including lipophilicity, reactivity, and stability.

Eigenschaften

Molekularformel |

C9H6F3NO |

|---|---|

Molekulargewicht |

201.14 g/mol |

IUPAC-Name |

3-(2,3,4-trifluorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H6F3NO/c10-6-2-3-7(9(12)8(6)11)14-5-1-4-13/h2-3H,1,5H2 |

InChI-Schlüssel |

YCMCDSRSQPUGII-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1OCCC#N)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluoro-phenoxy)propanenitrile typically involves the reaction of 2,3,4-trifluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the trifluorophenoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 3-(2,3,4-Trifluoro-phenoxy)propanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3,4-Trifluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Amides, amines, or other substituted derivatives.

Reduction: Amines.

Oxidation: Quinones or other oxidized phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,3,4-Trifluoro-phenoxy)propanenitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

Pharmaceutical Research: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings for enhanced biological activity.

Wirkmechanismus

The mechanism of action of 3-(2,3,4-Trifluoro-phenoxy)propanenitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions to form desired products. In pharmaceutical research, the trifluorophenoxy group can interact with biological targets, potentially enhancing the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following compounds share structural similarities with 3-(2,3,4-Trifluoro-phenoxy)propanenitrile, differing in halogenation patterns, chain length, or functional groups:

Table 1: Structural and Physicochemical Comparison

Key Findings from Analog Studies

Halogen Effects: Fluorine substituents increase electronegativity and metabolic stability compared to chlorine . For example, 4-(2,3-Dichloro-phenoxy)butanenitrile exhibits higher XLogP3 (~3.1) than fluorinated analogs due to chlorine’s lipophilic nature . The trifluoro substitution in 3-(2,3,4-Trifluoro-phenoxy)propanenitrile enhances oxidative stability, as seen in fluorinated pharmaceuticals like citalopram .

Chain Length and Lipophilicity: Increasing the carbon chain (e.g., from propanenitrile to hexanenitrile) correlates with higher XLogP3 values, as observed in 6-(2,3,4-Trifluoro-phenoxy)hexanenitrile (XLogP3 ~3.5) . Shorter chains, like in 3-(2-fluorophenoxy)propanenitrile (XLogP3 1.8), improve aqueous solubility but reduce membrane permeability .

Synthetic Pathways: Analogs such as 4-(2,3,4-Trifluoro-phenoxy)butanenitrile are synthesized via nucleophilic substitution, where a fluorinated phenoxide reacts with brominated nitriles . Electron-withdrawing groups (e.g., -F) activate the phenoxide for faster reactions .

Biological Relevance: Nitrile-containing compounds, like SSRIs (e.g., citalopram), demonstrate the role of nitriles as bioisosteres for carbonyl groups, enhancing binding affinity .

Biologische Aktivität

3-(2,3,4-Trifluoro-phenoxy)propanenitrile is a synthetic compound that has garnered attention for its potential biological activities. The trifluoromethyl group in its structure enhances lipophilicity and metabolic stability, which may contribute to its effectiveness in various applications, including herbicidal and pharmacological contexts. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(2,3,4-Trifluoro-phenoxy)propanenitrile is C10H8F3NO. Its structure features a trifluoromethyl-substituted phenoxy group attached to a propanenitrile moiety. The presence of the trifluoromethyl group is significant for enhancing the compound's biological interactions.

The mechanism of action for 3-(2,3,4-Trifluoro-phenoxy)propanenitrile primarily involves its interaction with specific molecular targets such as enzymes and receptors. The lipophilicity imparted by the trifluoromethyl group allows it to penetrate biological membranes effectively, modulating various biochemical pathways. This characteristic is crucial for its potential applications in medicinal chemistry and agriculture.

Biological Activity Overview

Research indicates that 3-(2,3,4-Trifluoro-phenoxy)propanenitrile exhibits several biological activities:

- Herbicidal Activity : The compound has shown effective weed control properties in agricultural studies.

- Anti-inflammatory Effects : Similar compounds have been investigated for their ability to inhibit inflammatory pathways.

- Neurotropic Effects : There is potential for neurotropic activity based on structural similarities with other compounds that promote neurite outgrowth.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Herbicidal | Effective in controlling various weed species | |

| Anti-inflammatory | Inhibits nitric oxide production | |

| Neurotropic | Potential to enhance neurite outgrowth |

Table 2: Comparison with Similar Compounds

| Compound Name | Chemical Structure | Notable Activities |

|---|---|---|

| 3-(2-Chloro-4-(trifluoromethyl)-phenoxy)propanenitrile | Structure | Herbicidal |

| 3-(4-Fluorophenoxy)propanenitrile | Structure | Anti-inflammatory |

| 3-(4-Chlorophenoxy)propanenitrile | Structure | Neurotropic |

Case Studies

- Herbicidal Efficacy : A study demonstrated that 3-(2,3,4-Trifluoro-phenoxy)propanenitrile effectively inhibited the growth of specific weed species at varying concentrations. The results indicated a significant reduction in weed biomass compared to untreated controls.

- Anti-inflammatory Mechanism : Research involving lipopolysaccharide (LPS)-activated macrophages showed that compounds with similar structures inhibited the production of pro-inflammatory cytokines through suppression of signaling pathways such as NF-κB and p38 MAPK. This suggests a potential anti-inflammatory role for 3-(2,3,4-Trifluoro-phenoxy)propanenitrile.

- Neurotropic Activity : In vitro studies on neuronal cultures indicated that derivatives with similar structures promoted neurite outgrowth when combined with nerve growth factor (NGF), suggesting that 3-(2,3,4-Trifluoro-phenoxy)propanenitrile may have neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.